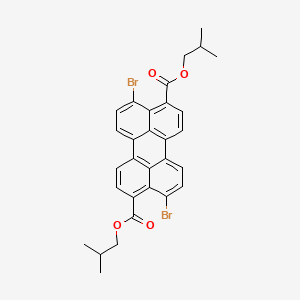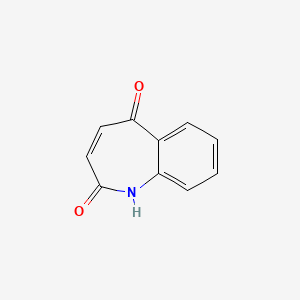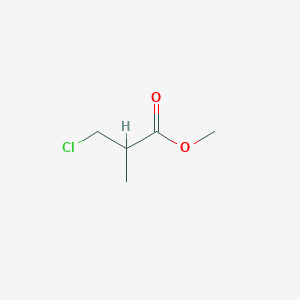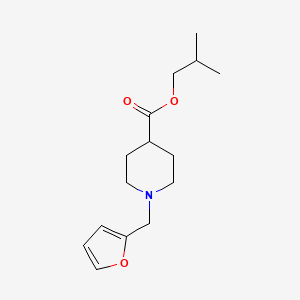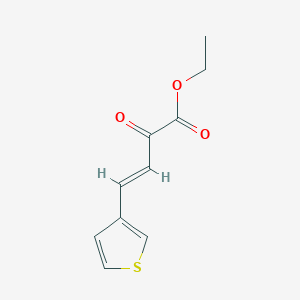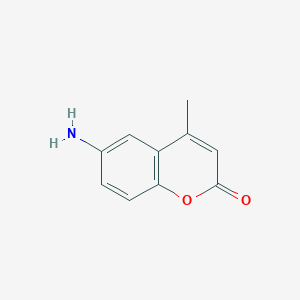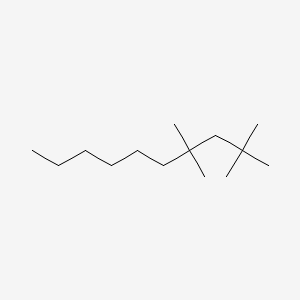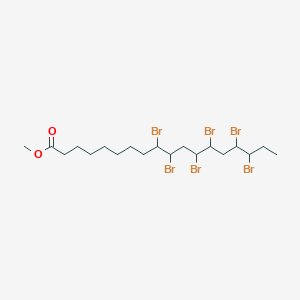
Octadecanoic acid, 9,10,12,13,15,16-hexabromo-, methyl ester
Overview
Description
Methyl stearate or methyl octadecanoic acid is a saturated methyl ester and a representative key molecule of biodiesel fatty acid methyl esters (FAMEs) produced from vegetable oils . It occurs naturally in clove oil .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of methyl stearate, a related compound, has been determined and is available in databases like the NIST Chemistry WebBook .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. For example, the molecular weight of methyl stearate is 298.5 .Scientific Research Applications
Metabolite Analysis
Octadecanoic acid derivatives have been identified in human urine, indicating their role as metabolites in the human body. For instance, cis-3,4-Methylene hexanedioic acid, a related compound, has been discovered in human urine and is a significant product of the metabolism of cis-9,10-methylene octadecanoic acid in rats (Greter, Lindstedt, & Steen, 1979).
Antibacterial Properties
Research has shown the antibacterial potential of various octadecanoic acid derivatives. For example, a study revealed that the 9-octadecanoic acid-hexadecanoic acid-tetrahydrofuran-3,4-diyl ester from neem oil exhibited antibacterial activity against strains like Staphylococcus aureus and Escherichia coli (Pu et al., 2010).
Anti-inflammatory Applications
Some derivatives of octadecanoic acid have been found to possess anti-inflammatory properties. For instance, (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated significant anti-inflammatory effects (Dong, Oda, & Hirota, 2000).
Role in Lipid Oxidation
Octadecanoic acid derivatives are involved in lipid oxidation processes. For instance, the reaction of certain methyl esters of octadecanoic acid with phenylalanine at high temperatures results in Strecker-type degradation, a key process in lipid oxidation (Zamora, Gallardo, Navarro, & Hidalgo, 2005).
Chemical Constituents of Medicinal Plants
Octadecanoic acid derivatives have been identified as chemical constituents in various medicinal plants. For example, they have been found in the ethyl acetate root extract of Trigonella foenum-graecum, demonstrating strong antibacterial activity (Sudharsan et al., 2011).
Properties
IUPAC Name |
methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32Br6O2/c1-3-13(20)15(22)11-17(24)18(25)12-16(23)14(21)9-7-5-4-6-8-10-19(26)27-2/h13-18H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMVUFPMZLIMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C(CC(C(CCCCCCCC(=O)OC)Br)Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Br6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626186 | |
| Record name | Methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104096-49-3 | |
| Record name | Methyl 9,10,12,13,15,16-hexabromooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


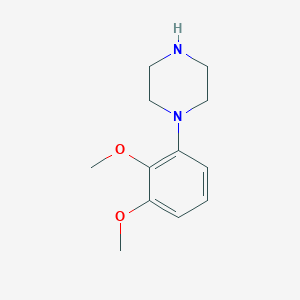
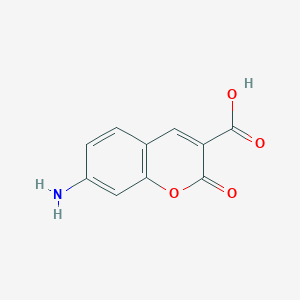
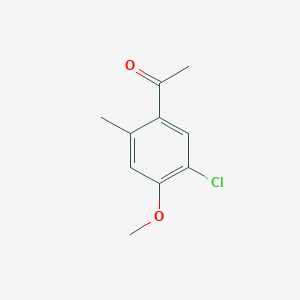
![Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B3045205.png)
